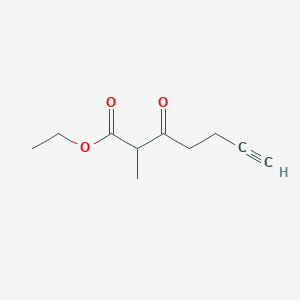![molecular formula C16H34OSn B14285252 Stannane, tributyl[1-(methoxymethyl)ethenyl]- CAS No. 121072-17-1](/img/structure/B14285252.png)
Stannane, tributyl[1-(methoxymethyl)ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, tributyl[1-(methoxymethyl)ethenyl]-, also known as tributyl(1-methoxyethenyl)stannane, is an organotin compound with the molecular formula C15H32OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-(methoxymethyl)ethenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[1-(methoxymethyl)ethenyl]- typically involves the reaction of methoxyethene with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Stannane, tributyl[1-(methoxymethyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives .
科学研究应用
Stannane, tributyl[1-(methoxymethyl)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
作用机制
The mechanism of action of stannane, tributyl[1-(methoxymethyl)ethenyl]- involves its interaction with molecular targets through the tin atom. The compound can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and radical reactions, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Tributyl(1-ethoxyvinyl)stannane: Similar in structure but with an ethoxyvinyl group instead of a methoxymethyl group
Uniqueness
Stannane, tributyl[1-(methoxymethyl)ethenyl]- is unique due to its specific functional group, which imparts distinct reactivity and properties. Its methoxymethyl group allows for unique substitution reactions and interactions with other molecules, making it valuable in specialized applications .
属性
CAS 编号 |
121072-17-1 |
|---|---|
分子式 |
C16H34OSn |
分子量 |
361.2 g/mol |
IUPAC 名称 |
tributyl(3-methoxyprop-1-en-2-yl)stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |
InChI 键 |
DNWXNWADJGEYFY-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


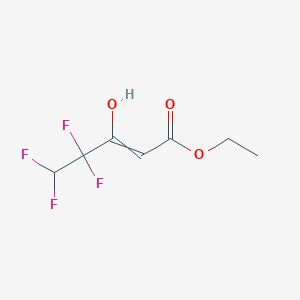
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
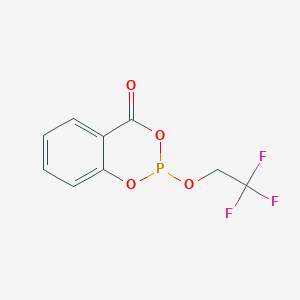
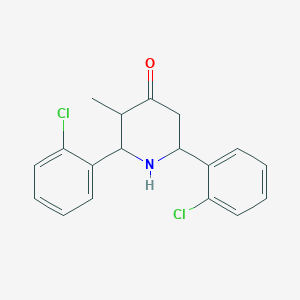
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

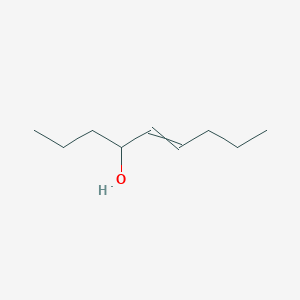
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
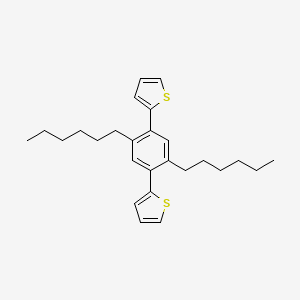
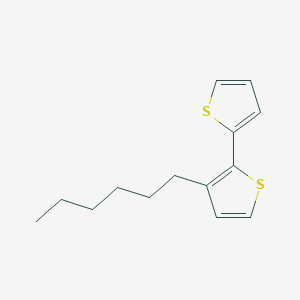
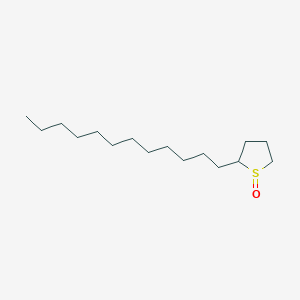
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

